molecular formula C19H13FO3 B15031394 5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one

5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B15031394
M. Wt: 308.3 g/mol
InChI Key: SHAPNABEVNFWMP-UHFFFAOYSA-N
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Description

5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by the presence of a furo[3,2-g]chromen-7-one core structure, which is further substituted with an ethyl group at the 5-position and a 4-fluorophenyl group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a suitable furochromenone intermediate, followed by the introduction of the ethyl and 4-fluorophenyl groups through electrophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production often employs advanced techniques such as automated reactors, high-throughput screening, and process optimization to achieve consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced furochromenone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    5-methylfuro[3,2-g]chromen-7-one: Similar core structure but with a methyl group instead of an ethyl group.

    3-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one: Similar phenyl substitution but with a hydroxy group at the 7-position.

Uniqueness

5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and 4-fluorophenyl groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H13FO3

Molecular Weight

308.3 g/mol

IUPAC Name

5-ethyl-3-(4-fluorophenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C19H13FO3/c1-2-11-7-19(21)23-18-9-17-15(8-14(11)18)16(10-22-17)12-3-5-13(20)6-4-12/h3-10H,2H2,1H3

InChI Key

SHAPNABEVNFWMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F

Origin of Product

United States

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